An In-Depth Technical Guide to 2-Chloro-1-(2,5-difluorophenyl)ethanol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Chloro-1-(2,5-difluorophenyl)ethanol: Synthesis, Characterization, and Applications
Introduction
Within the landscape of modern medicinal chemistry, fluorinated and chlorinated organic molecules represent a cornerstone of drug discovery and development. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] Chiral halo-substituted phenylethanols, in particular, serve as invaluable building blocks for a multitude of pharmaceutical agents. A prominent example is (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[2][3]
This guide focuses on a specific, yet less-documented analogue: 2-Chloro-1-(2,5-difluorophenyl)ethanol . While public data on this specific isomer is limited, its structural similarity to pharmaceutically relevant compounds makes it a molecule of significant interest for researchers developing new chemical entities. The unique 2,5-difluoro substitution pattern offers a distinct electronic and steric profile compared to its more common isomers, potentially leading to novel biological activities.
Given the scarcity of direct experimental data for the target alcohol, this whitepaper will adopt a comprehensive and predictive approach. We will provide a thorough analysis of its well-characterized synthetic precursor, 2-Chloro-1-(2,5-difluorophenyl)ethanone , and leverage established chemical principles and data from closely related analogues to forecast the synthesis, analytical characteristics, and potential applications of 2-Chloro-1-(2,5-difluorophenyl)ethanol.
Physicochemical Properties of the Key Precursor: 2-Chloro-1-(2,5-difluorophenyl)ethanone
The synthesis of the target alcohol begins with its corresponding ketone. Understanding the properties of this precursor is fundamental for designing and executing a successful reduction reaction. 2-Chloro-1-(2,5-difluorophenyl)ethanone (CAS Number: 60468-36-2) is a stable, solid compound at ambient temperature, which simplifies handling, weighing, and storage.[4][5]
| Property | Value | Source(s) |
| CAS Number | 60468-36-2 | [4][6] |
| Molecular Formula | C₈H₅ClF₂O | [4] |
| Molecular Weight | 190.58 g/mol | [4][5] |
| Appearance | White Solid | [5] |
| Melting Point | 49-58 °C | [4][5] |
| Boiling Point | 240.5 °C (at 760 mmHg) | [4][5] |
| Purity (Typical) | ≥98% | [4] |
Synthesis and Reaction Mechanisms
The conversion of a prochiral ketone to a chiral alcohol is a pivotal transformation in pharmaceutical synthesis. The primary challenge lies in controlling the stereochemistry to produce a single enantiomer, as different enantiomers of a drug can have vastly different biological effects.
Synthesis of the Precursor: 2-Chloro-1-(2,5-difluorophenyl)ethanone
The ketone precursor is typically synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,4-difluorobenzene with chloroacetyl chloride.
Causality of Experimental Choice: A Lewis acid catalyst (e.g., AlCl₃) or, in more modern approaches, an ionic liquid is required to activate the chloroacetyl chloride.[7] The catalyst polarizes the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one), which is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond.
Proposed Synthesis of 2-Chloro-1-(2,5-difluorophenyl)ethanol
The reduction of the prochiral ketone to the target chiral alcohol can be achieved with high enantioselectivity using either biocatalytic or chemical methods.
-
Method A: Enzymatic Asymmetric Reduction: This is the preferred industrial method due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[3] Ketoreductase (KRED) enzymes, utilizing a cofactor such as NADH or NADPH, can reduce the ketone to the desired (S)- or (R)-alcohol with exceptional enantiomeric excess (>99% ee).[2][8] The cofactor is typically regenerated in situ using a sacrificial alcohol like isopropanol.[8][9]
-
Method B: Chemical Asymmetric Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented chemical method.[2] It employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-THF or borane-dimethyl sulfide) to stereoselectively deliver a hydride to one face of the ketone, yielding the chiral alcohol with high enantiopurity.
Predicted Analytical Characterization
A robust analytical workflow is critical for confirming the structure and purity of a newly synthesized compound. Based on the principles of spectroscopy and spectrometry, we can predict the key analytical features of 2-Chloro-1-(2,5-difluorophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic Region (approx. 6.9-7.5 ppm): Three complex multiplets corresponding to the three protons on the difluorophenyl ring. The signals will be split by both neighboring protons (H-H coupling) and fluorine atoms (H-F coupling).
-
Methine Proton (-CH(OH)-) (approx. 5.0-5.4 ppm): A multiplet, likely a triplet or doublet of doublets, coupled to the adjacent diastereotopic chloromethyl protons.
-
Chloromethyl Protons (-CH₂Cl) (approx. 3.6-3.9 ppm): Two separate signals, each appearing as a doublet of doublets. These protons are diastereotopic due to the adjacent chiral center, making them chemically non-equivalent.
-
Hydroxyl Proton (-OH) (approx. 2.0-4.0 ppm): A broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.[10]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to one-bond C-F coupling. Expected chemical shift regions include:
-
Aromatic Carbons: ~110-165 ppm, with large C-F coupling constants for the carbons directly bonded to fluorine.
-
Methine Carbon (-C(OH)-): ~70-75 ppm.
-
Chloromethyl Carbon (-CH₂Cl): ~45-50 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Broad, ~3200-3500 cm⁻¹): The most characteristic peak for an alcohol. Its broadness is a direct result of intermolecular hydrogen bonding, a self-validating feature distinguishing it from sharper amine N-H or alkyne C-H stretches in the same region.[11][12]
-
C-H Stretches (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Peaks corresponding to the C-H bonds of the aromatic ring and the ethyl chain.
-
C=C Aromatic Stretch (~1500-1600 cm⁻¹): One or more sharp peaks indicating the presence of the phenyl ring.
-
C-F Stretches (Strong, ~1100-1300 cm⁻¹): Strong absorptions characteristic of the carbon-fluorine bonds.
-
C-O Stretch (Strong, ~1050-1150 cm⁻¹): A strong band confirming the presence of the alcohol C-O bond.[11]
-
C-Cl Stretch (~600-800 cm⁻¹): A weaker absorption corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as two peaks: M⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.[13]
-
Key Fragmentation Pathways: Common fragmentation would include:
-
Loss of water (M-18) from the alcohol.
-
Loss of the chloromethyl radical (M-49, •CH₂Cl).
-
Cleavage of the C-C bond between the aromatic ring and the ethanol side chain, leading to a fragment corresponding to the difluorophenyl-CHOH⁺ ion.
-
Safety and Handling
While no specific safety data exists for 2-Chloro-1-(2,5-difluorophenyl)ethanol, a conservative approach based on its precursor and related compounds is warranted. The precursor ketone is classified as harmful and an irritant.[4]
| GHS Information for 2-Chloro-1-(2,5-difluorophenyl)ethanone (Precursor) | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Recommended Handling Procedures: All manipulations involving 2-Chloro-1-(2,5-difluorophenyl)ethanol and its precursor should be conducted in a well-ventilated chemical fume hood.[14] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn.[15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
Applications and Future Outlook
The primary value of 2-Chloro-1-(2,5-difluorophenyl)ethanol lies in its potential as a versatile chiral building block for the synthesis of novel pharmaceutical candidates. The 2,5-difluoro substitution pattern provides a unique electronic environment compared to the more extensively studied 3,4- and 2,4-difluoro isomers. This can lead to:
-
Altered Receptor Binding: The distinct placement of the electron-withdrawing fluorine atoms can change the molecule's electrostatic potential, potentially leading to different or improved interactions with biological targets.
-
Modified Metabolic Profiles: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a drug candidate.
-
Fine-tuning Physicochemical Properties: The substitution pattern can influence properties like pKa and lipophilicity (logP), allowing for precise optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This compound is an ideal starting point for lead optimization campaigns in areas such as cardiovascular disease, oncology, and neuroscience, where halogenated scaffolds are prevalent.
Experimental Protocols
The following is a representative, self-validating protocol for the asymmetric synthesis of the target alcohol, adapted from established procedures for analogous compounds.[2][9]
Protocol 1: Proposed Biocatalytic Reduction of 2-Chloro-1-(2,5-difluorophenyl)ethanone
Objective: To synthesize enantiomerically pure (S)-2-Chloro-1-(2,5-difluorophenyl)ethanol using a ketoreductase.
Materials:
-
2-Chloro-1-(2,5-difluorophenyl)ethanone
-
Ketoreductase (KRED) selective for the (S)-product
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel with magnetic stirring and temperature control
Workflow Diagram:
Step-by-Step Procedure:
-
Substrate Preparation: In the reaction vessel, dissolve 2-Chloro-1-(2,5-difluorophenyl)ethanone (1.0 g) in isopropanol (5.0 mL).
-
Buffer Addition: To the solution, add potassium phosphate buffer (20 mL, 100 mM, pH 7.0).
-
Cofactor and Enzyme Addition: Add NADP⁺ (5 mg) followed by the selected ketoreductase (50 mg).
-
Causality: Isopropanol serves as both a co-solvent to aid substrate solubility and as the sacrificial reductant for the in-situ regeneration of the active NADPH cofactor by the enzyme. The buffer is critical to maintain the pH in the optimal range for enzyme activity and stability.[9]
-
-
Reaction: Seal the vessel and stir the mixture at 30 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed (typically 12-24 hours). The self-validating nature of this step ensures the reaction is not terminated prematurely or run unnecessarily long.
-
Workup - Extraction: Once the reaction is complete, add ethyl acetate (25 mL) to the mixture and stir vigorously. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude oil or solid is the target alcohol. Analyze its purity by NMR and determine the enantiomeric excess (ee%) by chiral HPLC.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for a related publication. [Link]
-
ChemBK. (2024). 2-chloro-1-(2,5-difluorophenyl)ethanone. [Link]
-
NextSDS. (n.d.). 2-chloro-1-(3,4-difluorophenyl)ethanol — Chemical Substance Information. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet for Ethanol. [Link]
-
Ori-McKenney Lab. (2015). Safety Data Sheet for Ethanol. [Link]
-
ACS Publications. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. [Link]
-
PubMed. (2022). Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. [Link]
-
MilliporeSigma. (n.d.). 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one. [Link]
- Google Patents. (n.d.). CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
-
Airgas. (2019). Safety Data Sheet for Ethanol. [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one. [Link]
-
ACS Publications. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
YouTube. (2024). NMR spectra of 2-Chloroethanol. [Link]
-
ResearchGate. (n.d.). (PDF) NMR Spectrum of Oriented 2-chloroethanol. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]
-
DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | 60468-36-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chembk.com [chembk.com]
- 8. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol [pubmed.ncbi.nlm.nih.gov]
- 9. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 15. airgas.com [airgas.com]
- 16. fishersci.nl [fishersci.nl]
